N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride
Overview
Description
“N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1172020-47-1 . It has a molecular weight of 228.74 and is used in various scientific research fields, including drug discovery, organic synthesis, and medicinal chemistry.
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives and their biological properties have been extensively studied .Molecular Structure Analysis
The InChI Code for “N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride” is1S/C7H16N2O2S.ClH/c1-12(10,11)9-6-7-4-2-3-5-8-7;/h7-9H,2-6H2,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride” is a powder at room temperature .Scientific Research Applications
Synthesis and Pharmacological Properties
N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride is used in the synthesis of various pharmacologically active compounds. For instance, it is involved in creating benzamide derivatives acting as selective serotonin 4 receptor agonists. These derivatives show promise in enhancing gastrointestinal motility, potentially offering a novel approach to prokinetic agents with reduced side effects compared to existing treatments (Sonda et al., 2004).
Chemical Reactions and Structural Studies
In chemical synthesis, N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride plays a role in the creation of complex structures like piperidine. It is involved in oxidative carbon–hydrogen bond functionalizations of enamides, leading to the formation of piperidine structures with high efficiency and stereocontrol (Brizgys et al., 2012). Furthermore, it is used in the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate for lafutidine, demonstrating its utility in pharmaceutical compound production (Shen Li, 2012).
Catalysis and Molecular Inhibition
This chemical is also part of the synthesis of compounds with catalytic applications. For example, it's used in the preparation of precatalysts for the transfer hydrogenation of ketones, showcasing its versatility in catalytic reactions and potential in green chemistry (Ruff et al., 2016). Additionally, quinolinyl sulfonamides, like N-(quinolin-8-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase, indicating the role of sulfonamide derivatives in enzyme inhibition and potential therapeutic applications (Huang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
N-(piperidin-2-ylmethyl)methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-6-7-4-2-3-5-8-7;/h7-9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBUMOMPPLSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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